Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-, also known by its CAS number 77914-62-6, is a chemical compound with the molecular formula . This compound features a 4-chlorophenyl group and a methylamino group attached to an ethanone backbone. The presence of the chlorine atom provides unique chemical properties that can influence its reactivity and biological interactions. The molecular weight of this compound is approximately 183.635 g/mol, and it is characterized by a moderate lipophilicity with a logP value of 2.133, indicating its potential for biological activity.
Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- has been investigated for its potential biological activity. The compound's structure suggests that it may interact with various biological molecules, including enzymes and receptors. Its mechanism of action likely involves modulation of enzymatic activity, which could lead to significant biological effects. Preliminary studies suggest that it may exhibit pharmacological properties that warrant further exploration in medicinal chemistry.
The synthesis of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- typically involves the reaction of 4-chloroacetophenone with methylamine. This reaction is generally conducted under controlled conditions, often in the presence of catalysts such as hydrochloric acid or sulfuric acid. The process proceeds via nucleophilic substitution where the methylamino group replaces the carbonyl oxygen of the ethanone. In industrial applications, this synthesis is scaled up using large reactors with precise control over reaction parameters to optimize yield and purity.
Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- has several applications across various fields:
Research into the interaction studies of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- reveals its potential to bind to specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor function, leading to various physiological effects. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.
Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chloroacetophenone | A precursor in the synthesis process; lacks amino group | |
N,N-Dimethyl-4-chloroaniline | Contains a dimethylamino group instead; used in dye production | |
2-(4-Chlorophenyl)-2-(methylamino)ethanol | Similar structure but has an alcohol functional group |
The uniqueness of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- lies in its specific combination of functional groups that provide distinct reactivity and biological activity compared to these related compounds. Its potential applications in medicinal chemistry make it a subject of ongoing research and interest within the scientific community.
Clandestine laboratories producing 4-CMC typically employ a two-step synthesis process derived from methcathinone production frameworks. The primary route involves:
Bromination of 4'-Chloropropiophenone:
The α-position of 4'-chloropropiophenone is brominated using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under reflux conditions. This yields 2-bromo-4'-chloropropiophenone, a critical intermediate.
Amination Reaction:
The brominated intermediate undergoes nucleophilic substitution with methylamine, often using methanol or ethanol as solvents. Hydrochloric acid (HCl) is added to precipitate the final product as 4-CMC hydrochloride.
A seized Polish laboratory exemplifying this methodology utilized 13.3 kg of 2-bromo-4’-chloropropiophenone and produced 21.9 g of 4-CMC, alongside 11.9 kg of intermediates for mephedrone synthesis. Equipment recovered included rotary evaporators, reflux condensers, and vacuum filtration systems, with reaction parameters documented in notebooks detailing stoichiometric ratios and temperature controls.
Table 1: Reagents and Their Roles in 4-CMC Synthesis
Reagent | Role | Typical Quantity per Batch |
---|---|---|
4'-Chloropropiophenone | Precursor | 5–10 kg |
HBr/H₂O₂ | Brominating agents | 2–4 L |
Methylamine | Aminating agent | 1–2 L |
HCl | Salt formation | 1–3 L |
The synthesis of 4-CMC relies on three precursor categories:
Aromatic Ketones:
4'-Chloropropiophenone, a Schedule II-controlled substance in some jurisdictions, is often sourced from unregulated chemical suppliers in Asia. Forensic investigations trace its origins to industrial-scale manufacturers in China, where it is mislabeled as "cosmetic intermediates" or "agrochemical precursors".
Methylamine Sources:
Methylamine hydrochloride is diverted from legitimate industries (e.g., pesticide production) or synthesized in-house via the Gabriel reaction using phthalimide and methyl iodide.
Brominating Agents:
Hydrobromic acid (48–62% w/w) is acquired through fraudulent commercial orders or extracted from lithium bromide batteries.
Supply chains exhibit regional variations: European networks favor pre-synthesized intermediates, while North American operations often procure raw precursors for on-site bromination. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reports that 62% of intercepted 4-CMC shipments between 2020–2024 contained misdeclared precursors.
Clandestine laboratories generate unique byproducts that complicate forensic identification:
Brominated Side Products:
Incomplete bromination yields 2-bromo-4'-chloropropiophenone residuals, while over-bromination produces 2,3-dibromo analogs. These compounds are not included in standard mass spectrometry libraries.
Solvent Adducts:
Methanol or ethanol used in amination reacts with intermediates to form hemiacetal derivatives, which fragment unpredictably during gas chromatography-mass spectrometry (GC-MS) analysis.
Isomeric Byproducts:
Poor temperature control during synthesis generates 3-chloromethcathinone, an isomer requiring advanced nuclear magnetic resonance (NMR) techniques for differentiation.
Table 2: Analytical Techniques and Limitations for Byproduct Detection
Technique | Target Byproducts | Limitations |
---|---|---|
GC-MS | Volatile intermediates | Cannot resolve polar, non-volatile adducts |
LC-QTOF | Isomeric impurities | Requires reference standards for validation |
NMR | Structural elucidation | Low sensitivity for trace contaminants |
A 2024 study of 399 4-CMC samples identified 17 previously uncharacterized byproducts, including chlorinated phenylacetone derivatives and N-oxide forms. These findings underscore the need for continuous updates to forensic databases.
4-CMC exhibits a unique profile as a substrate-type releaser at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Radioligand binding assays reveal low nanomolar affinities for all three transporters, with the following rank order: DAT > NET > SERT (Table 1) [2].
Table 1: Transporter Affinity and Uptake Inhibition Potency of 4-CMC
Transporter | Binding Affinity (nM) | Uptake Inhibition Potency (nM) |
---|---|---|
DAT | 9,410 | 208 |
SERT | 28,700 | 670 |
NET | 19,600 | 75.5 |
Notably, 4-CMC demonstrates higher potency in inhibiting norepinephrine uptake (NET: 75.5 nM) compared to dopamine (DAT: 208 nM) and serotonin (SERT: 670 nM) [2]. This suggests a preferential interaction with NET, despite its moderate binding affinity. The compound’s efficacy as a neurotransmitter releaser further distinguishes it from classic reuptake inhibitors, as it induces reverse transport via all three transporters [2] [3].
4-CMC’s binding kinetics differ markedly from those of prototypical stimulants such as methamphetamine and cocaine. In HEK cells expressing human transporters, 4-CMC shows reduced potency at DAT compared to methamphetamine (EC₅₀: 2,890 nM vs. 430 nM) but greater potency at SERT (EC₅₀: 1,980 nM vs. 27,500 nM) [2].
Table 2: Neurotransmitter Release Potency (EC₅₀) Relative to Methamphetamine
Transporter | 4-CMC (nM) | Methamphetamine (nM) |
---|---|---|
DAT | 2,890 | 430 |
SERT | 1,980 | 27,500 |
NET | 1,240 | 152 |
This dual activity positions 4-CMC as a mixed-action monoamine releaser with serotonergic dominance, contrasting with the dopaminergic bias of methamphetamine [2]. The para-chloro substituent on the phenyl ring likely contributes to this selectivity shift, as steric and electronic effects modulate transporter interactions [2] [3].
In vivo microdialysis studies demonstrate that 4-CMC increases extracellular dopamine concentrations in the nucleus accumbens, though with slower onset and lower magnitude than methamphetamine [2]. The compound’s NET > SERT > DAT release hierarchy (Table 2) correlates with prolonged noradrenergic and serotonergic activation, which may attenuate its reinforcing effects relative to traditional stimulants [2].
Notably, 4-CMC’s maximal dopamine release efficacy reaches 83.5% of methamphetamine’s effect, despite its lower potency [2]. This partial efficacy, combined with its slower pharmacokinetics, suggests a reduced abuse liability in preclinical models. However, its ability to facilitate intracranial self-stimulation (ICSS) in rodents indicates retained reinforcing properties, likely mediated through residual DAT activation [2] [3].
Structural comparisons to other para-substituted cathinones (e.g., 4-methylmethcathinone) reveal that larger substituents enhance SERT selectivity while diminishing DAT interactions [2]. This structure-activity relationship underscores the nuanced interplay between chemical modifications and transporter specificity in synthetic cathinones.